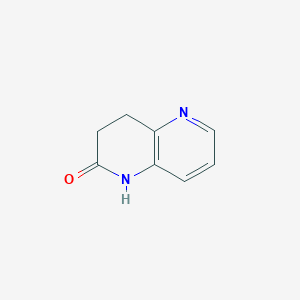

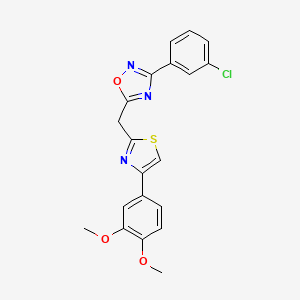

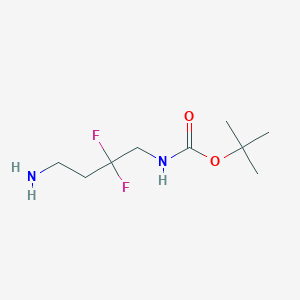

3,4-Dihydro-1,5-naphthyridin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihydro-1,5-naphthyridin-2(1H)-one, commonly referred to as DHN-1, is a naturally occurring compound found in several plant species, such as the common garden pea (Pisum sativum). It is a member of the naphthyridinone class of compounds and is known for its pharmacological activity, including anti-inflammatory, antifungal, and antioxidant properties. DHN-1 is also used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Synthesis Methods

Microwave-Activated Inverse Electron-Demand Diels–Alder Reactions : Substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones have been synthesized using the inverse electron-demand Diels–Alder reaction. This process involves Sonogashira cross-coupling reaction followed by an intramolecular reaction to yield 5-aryl-3,4-dihydro-1,8-naphthyridin-2(1H)-ones via an efficient synthetic route (Fadel et al., 2014).

Synthesis of 1,6-Naphthyridin-2(1H)-ones : These compounds, part of the naphthyridines family, have been synthesized using various methods, starting either from a preformed pyridine or pyridone ring. Their biomedical applications have also been explored (Oliveras et al., 2021).

Synthesis of Naphthyridine Derivatives : Novel methods for synthesizing various naphthyridine derivatives have been developed, including asymmetric hydrogenation and catalyst-free synthesis in aqueous medium, highlighting their versatile applications in synthetic organic chemistry (Júnior et al., 2016); (Mukhopadhyay et al., 2011).

Applications in Material Science

Organic Semiconductor Materials : A series of 4,8-substituted 1,5-naphthyridines have been synthesized, exhibiting properties suitable for electron-transport materials and hole-injecting/hole-transport materials. These are promising for applications in high-efficiency OLEDs due to their blue-emitting properties (Wang et al., 2012).

Dye-Sensitized Solar Cells (DSSCs) : 1,5-naphthyridine-based conjugated polymers have been synthesized and used as co-sensitizers in DSSCs. They enhanced the open-circuit voltage and fill factor, improving overall efficiencies (Mansha et al., 2019).

Applications in Biomedical Research

Anticancer Properties : Certain naphthyridin-2(1H)-one derivatives have been investigated for their anticancer activities, demonstrating potential in the treatment of various cancer types (Thi et al., 2015).

Antimicrobial Activity : Specific derivatives of 1,8-naphthyridines have shown significant inhibition of bacterial and fungal growth, highlighting their potential in antimicrobial therapy (Rao et al., 2023).

Propiedades

IUPAC Name |

3,4-dihydro-1H-1,5-naphthyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-4-3-6-7(10-8)2-1-5-9-6/h1-2,5H,3-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMORUQRSHZOMKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)

![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)

![(1S,5R)-7,7-Difluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2910194.png)